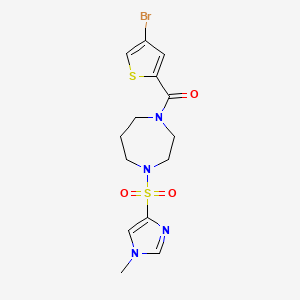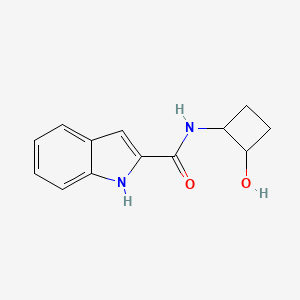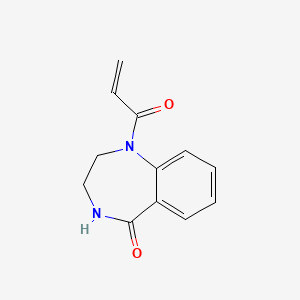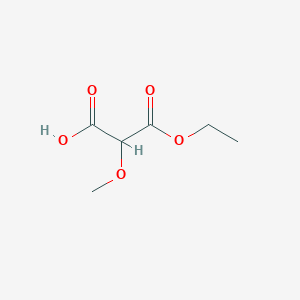![molecular formula C11H11ClN6S B2475622 6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 861209-53-2](/img/structure/B2475622.png)
6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives through complex mechanisms. For instance, (Nguyen Tien Cong et al., 2014) details the transformation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol into N-substituted amide derivatives. (Nguyen Tien Cong et al., 2014)
- In another study, H. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, indicating the compound's role in creating novel structures with potential applications. (H. Repich et al., 2017)
Chemical Reactions and Properties
- S. Desenko et al. (1998) demonstrated the cyclocondensation of related compounds, highlighting the chemical reactivity and potential for creating diverse chemical structures. (S. Desenko et al., 1998)
- V. Lipson et al. (2007) explored the interaction of aminoazoles with Meldrum’s acid, leading to the synthesis of compounds including 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, demonstrating the versatility of such compounds in chemical reactions. (V. Lipson et al., 2007)
Biological Activities
- The compound has been studied for its potential biological activities. For example, Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized derivatives to evaluate their fungicidal and insecticidal activities. (Xiao-Bao Chen & De-Qing Shi, 2008)
- N. Suzuki et al. (1992) synthesized derivatives to assess their antiallergy activities, highlighting the compound's relevance in pharmacological research. (N. Suzuki et al., 1992)
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of biological targets . These include enzymes like cyclo-oxygenase (COX) and topoisomerase II , which play crucial roles in inflammation and DNA replication, respectively.
Mode of Action
For example, some thiazole derivatives have been found to inhibit the COX pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects . Similarly, some triazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks and leading to cell death .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of the COX pathway can reduce inflammation by decreasing the production of prostaglandins . Similarly, interaction with topoisomerase II can disrupt DNA replication and transcription, leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits the COX pathway, it could potentially reduce inflammation and pain . If it interacts with topoisomerase II, it could potentially cause cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and interaction with its targets.
properties
IUPAC Name |
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6S/c1-5-7(3-9-14-4-8(12)19-9)6(2)18-11(15-5)16-10(13)17-18/h4H,3H2,1-2H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWVIOOSRRUPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC3=NC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)



![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)

![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)
![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)

![6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2475559.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2475562.png)